4-(3-Propoxyphenyl)piperidine
Description
4-(3-Propoxyphenyl)piperidine is a piperidine derivative featuring a propoxy group (-OCH₂CH₂CH₃) attached to the 3-position of a phenyl ring, which is further linked to the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as neurotransmitter receptors and enzymes. The propoxy group contributes to its lipophilicity, metabolic stability, and binding affinity, making it a candidate for central nervous system (CNS) drug development .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(3-propoxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-10-16-14-5-3-4-13(11-14)12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 |
InChI Key |
JQPWHXCHPXHHKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Propoxyphenyl)piperidine typically involves the reaction of 3-propoxyphenyl magnesium bromide with piperidine. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Propoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3-Propoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Propoxyphenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This modulation is thought to be mediated through the activation of signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Type and Position
4-(3-Methoxyphenyl)piperidin-4-ol Hydrochloride (CAS 280143-10-4)
- Structure : Methoxy (-OCH₃) at phenyl 3-position; hydroxyl group on piperidine.
- Comparison: The methoxy group is smaller and more electron-rich than propoxy, leading to differences in receptor binding kinetics. Biological Activity: Demonstrated neuroprotective effects in preclinical models, likely due to enhanced polar interactions .
4-(3-Ethylphenoxy)piperidine Hydrochloride
- Structure : Ethyl (-CH₂CH₃) at phenyl 3-position.
- Comparison :
- Ethyl is less polar than propoxy, reducing solubility but increasing membrane permeability.
- Pharmacokinetics : Higher lipophilicity than methoxy derivatives but shorter chain length than propoxy may result in faster metabolism .
4-[2-(3-Fluorophenoxy)ethyl]piperidine (SNRI Candidate)
- Structure : Fluorine at phenyl 3-position; ethyl linker.
- Comparison: Fluorine’s electronegativity enhances binding to serotonin/norepinephrine transporters. The propoxy group in 4-(3-Propoxyphenyl)piperidine may offer better metabolic stability than the fluorinated analog due to reduced susceptibility to oxidative degradation .
Molecular Weight and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | ~263.4 | Propoxy | 3.2 | 0.15 |
| 4-(3-Methoxyphenyl)piperidin-4-ol | 243.7 | Methoxy | 1.8 | 1.2 |
| 4-(3-Ethylphenoxy)piperidine | ~249.7 | Ethyl | 2.9 | 0.3 |
| 4-[2-(3-Fluorophenoxy)ethyl]piperidine | 279.3 | Fluoroethyl | 3.0 | 0.2 |
- Key Insights :
- The propoxy group increases molecular weight and logP compared to methoxy/ethyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Fluorinated derivatives exhibit intermediate solubility due to polar halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
